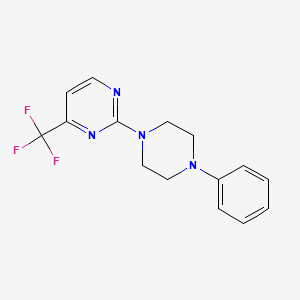![molecular formula C20H31N5O2 B12239982 2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12239982.png)
2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine moiety, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative, often under basic conditions.
Attachment of the oxadiazole group: This is typically done through a nucleophilic substitution reaction, where the oxadiazole moiety is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Studies on its interaction with various receptors and enzymes can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares some structural similarities but lacks the piperidine and oxadiazole groups.
Musk ketone: Another compound with a tert-butyl group, but with a different core structure.
Uniqueness
The uniqueness of 2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H31N5O2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5-[[4-[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H31N5O2/c1-13-14(2)21-19(20(4,5)6)23-18(13)26-12-16-7-9-25(10-8-16)11-17-22-15(3)24-27-17/h16H,7-12H2,1-6H3 |
InChI Key |
DCIPJCRCZKUUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=NC(=NO3)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239900.png)
![4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239905.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12239915.png)

![2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12239932.png)
![3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12239937.png)
![N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12239942.png)
![3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea](/img/structure/B12239945.png)
![1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12239955.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12239956.png)
![1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12239961.png)

![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12239968.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239989.png)
